molecular formula C10H12N4O B13523635 N-(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)acetamide

N-(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)acetamide

Cat. No.: B13523635
M. Wt: 204.23 g/mol
InChI Key: VMFJFKMORNSDKQ-UHFFFAOYSA-N
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Description

N-(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)acetamide is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it a valuable candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)acetamide typically involves the use of enaminonitriles and benzohydrazides. A catalyst-free, additive-free, and eco-friendly method under microwave conditions has been established. This tandem reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound in a short reaction time . The methodology demonstrates a broad substrate scope and good functional group tolerance, resulting in the formation of products in good-to-excellent yields.

Industrial Production Methods

Industrial production methods for this compound may involve scale-up reactions and late-stage functionalization of triazolopyridine. The use of microwave irradiation in industrial settings can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where specific functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted triazolopyridine derivatives .

Mechanism of Action

The mechanism of action of N-(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor for enzymes such as JAK1, JAK2, and PHD-1, which are involved in various biological processes . By inhibiting these enzymes, the compound can modulate signaling pathways and exert its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)acetamide is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. Its broad substrate scope and good functional group tolerance make it a versatile compound for various applications in scientific research and industry .

Properties

Molecular Formula

C10H12N4O

Molecular Weight

204.23 g/mol

IUPAC Name

N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide

InChI

InChI=1S/C10H12N4O/c1-7(11-8(2)15)10-13-12-9-5-3-4-6-14(9)10/h3-7H,1-2H3,(H,11,15)

InChI Key

VMFJFKMORNSDKQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NN=C2N1C=CC=C2)NC(=O)C

Origin of Product

United States

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